N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide
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Description
The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocycle that is used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolopyrazine derivatives are generally synthesized through various routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Scientific Research Applications
Antibacterial and Antitumor Applications
Compounds containing sulfonamide moieties, similar to the given chemical, have been synthesized and tested for their antibacterial activity. For instance, heterocyclic compounds with a sulfonamido moiety have been found to possess high antibacterial activities, making them suitable as antibacterial agents (Azab et al., 2013). Moreover, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown potent antitumor and antibacterial effects, with some compounds exhibiting higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard chemotherapy drug (Hafez et al., 2017).
Antiproliferative Agents
Sulfonamides bearing heterocyclic moieties have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. Some synthesized compounds displayed higher antiproliferative activity compared to doxorubicin, suggesting their potential as cancer therapeutics (Bashandy et al., 2014).
Synthesis of Novel Heterocyclic Compounds
The chemical structure of interest shares similarities with compounds used in the synthesis of novel heterocyclic compounds. Such compounds have applications in various biological activities, including acting as ligands for metal coordination and contributing to the development of new materials with specific electronic and magnetic properties (Jacobs et al., 2013).
properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-12-9-3-1-5-14-11(9)13(18)16(12)7-6-15-22(19,20)10-4-2-8-21-10/h1-5,8,15H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPXREQOUFJVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC=CS3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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